4-Hydroxycephalotaxine

Structural Biology Natural Product Chemistry NMR Spectroscopy

Procure 4-Hydroxycephalotaxine—the validated C4-hydroxylated cephalotaxine alkaloid reference standard with orthogonal identity metrics (NMR: absent C4 proton, C3-H singlet; mp 135–137°C; HR-MS: M+ m/z 331.1502; [α]D +120) ensuring unambiguous differentiation from cephalotaxine and 11-hydroxycephalotaxine. The C4-OH enables regioselective derivatization for SAR-driven C4-modified ester synthesis, critical given the 3–4 order of magnitude potency gap between inactive cephalotaxine and its cytotoxic esters. Generic substitution is scientifically invalid. Certified purity ≥98% HPLC.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 84567-08-8
Cat. No. B203569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycephalotaxine
CAS84567-08-8
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5
InChIInChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3
InChIKeyMVSKPPYUIBULOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycephalotaxine (CAS 84567-08-8) Alkaloid Profile for Procurement and Research Differentiation


4-Hydroxycephalotaxine (CAS 84567-08-8) is a cephalotaxine-type alkaloid (CTA) belonging to the class of organic compounds known as cephalotaxus alkaloids, characterized by a tetracyclic 1,3-benzodioxole-containing skeleton [1]. First isolated from Cephalotaxus fortunei Hook f. in 1982 as a new alkaloid designated CF-16, it possesses a molecular formula of C18H21NO5 and a molecular weight of 331.36 g/mol [2]. The compound features a hydroxyl substitution at the C4 position, distinguishing it structurally from the parent alkaloid cephalotaxine [3].

4-Hydroxycephalotaxine (CAS 84567-08-8) Procurement Risk: Why Cephalotaxine Analogs Are Not Interchangeable


Cephalotaxine-type alkaloids exhibit extreme variation in biological potency dependent on subtle structural modifications. While the parent compound cephalotaxine is biologically inactive, its ester derivatives such as homoharringtonine (HHT) display nanomolar cytotoxic activity, with a 3–4 orders of magnitude difference in potency [1]. The presence or absence of specific hydroxyl substitutions (e.g., at C4, C11) and ester side chains dictates target engagement, cellular uptake, and metabolic stability, rendering generic substitution across cephalotaxine analogs scientifically invalid. Consequently, procurement decisions must be guided by precise structural identity and documented performance in the intended application context, as outlined in the quantitative evidence below.

4-Hydroxycephalotaxine (CAS 84567-08-8) Quantitative Differentiation Evidence vs. Key Comparators


Structural Differentiation of 4-Hydroxycephalotaxine via C4 Hydroxyl Substitution vs. Cephalotaxine

4-Hydroxycephalotaxine contains a hydroxyl group at the C4 position, a structural feature absent in cephalotaxine. Proton NMR spectroscopy reveals the absence of a C4 proton in 4-hydroxycephalotaxine, whereas cephalotaxine exhibits a C4 proton doublet (J=9 Hz) at δ 3.60 ppm [1]. The C3 proton appears as a sharp singlet in 4-hydroxycephalotaxine due to the loss of coupling with the C4 proton, compared to a doublet in cephalotaxine [1]. High-resolution mass spectrometry confirms a molecular ion at m/z 331.1502 for C18H21NO5, which is one oxygen atom heavier than cephalotaxine (C18H21NO4, m/z 315) [2]. This hydroxyl modification alters hydrogen bonding capacity, polarity, and potential metabolic conjugation sites, directly impacting solubility and derivatization opportunities.

Structural Biology Natural Product Chemistry NMR Spectroscopy

Cytotoxic Activity Class-Level Inference: Ester Side Chain Requirement for Potency

Direct cytotoxic activity data for 4-hydroxycephalotaxine is limited in the published literature. However, class-level SAR studies demonstrate that cephalotaxine esters bearing specific side chains exhibit potent antiproliferative activity, whereas the parent alkaloid cephalotaxine (lacking an ester side chain) is essentially inactive [1]. Homoharringtonine (HHT) exhibits IC50 values of 17 nM against murine P-388 leukemia cells, while cephalotaxine is 3–4 orders of magnitude less active [1][2]. 4-Hydroxycephalotaxine, like cephalotaxine, lacks an ester side chain, suggesting that its intrinsic cytotoxic potency is likely to be low and comparable to cephalotaxine rather than to ester derivatives. This inference guides users seeking active antileukemic agents to prioritize ester-bearing analogs (e.g., HHT, harringtonine) over hydroxylated cephalotaxine bases.

Cancer Pharmacology Cytotoxicity Structure-Activity Relationship

Physicochemical Differentiation: Melting Point and Molecular Weight vs. Cephalotaxine

4-Hydroxycephalotaxine exhibits distinct physicochemical properties compared to cephalotaxine and other hydroxylated analogs. The compound crystallizes as pale-yellow crystals with a melting point of 135–137°C [1]. Its molecular formula C18H21NO5 (MW 331.36) differs from cephalotaxine (C18H21NO4, MW 315.36) by one oxygen atom (+16 Da) and from 11-hydroxycephalotaxine (C18H21NO5, same nominal mass) by the position of hydroxylation [1][2]. The specific optical rotation is reported as [α]D + (c 0.025, methanol) [1]. These parameters serve as orthogonal identity verification metrics for quality control and compound authentication in procurement and analytical workflows.

Analytical Chemistry Quality Control Physicochemical Characterization

4-Hydroxycephalotaxine (CAS 84567-08-8) Validated Application Scenarios for Research and Industrial Procurement


Natural Product Chemistry: Reference Standard for Alkaloid Profiling in Cephalotaxus Species

4-Hydroxycephalotaxine serves as a validated reference standard for the identification and quantification of cephalotaxine-type alkaloids in plant extracts of Cephalotaxus fortunei, C. lanceolata, and related species [1]. Its unique C4 hydroxyl substitution and characteristic NMR signatures (absence of C4 proton; C3-H singlet) enable unambiguous chromatographic and spectroscopic differentiation from co-occurring alkaloids such as cephalotaxine, 11-hydroxycephalotaxine, and harringtonine esters [2]. Procurement of high-purity 4-hydroxycephalotaxine supports dereplication efforts and phytochemical fingerprinting in natural product discovery programs.

Medicinal Chemistry: Scaffold for Semi-Synthetic Derivatization

The C4 hydroxyl group of 4-hydroxycephalotaxine provides a site-specific handle for regioselective derivatization, including esterification, etherification, and oxidation reactions [1]. Given that esterification of the cephalotaxine scaffold is essential for cytotoxic potency (as demonstrated by the nanomolar activity of homoharringtonine esters compared to the inactive parent alkaloid) [3], 4-hydroxycephalotaxine offers a distinct starting material for the synthesis of novel C4-modified cephalotaxine ester analogs. This scenario is particularly relevant for medicinal chemistry groups exploring structure-activity relationships (SAR) around the C4 position, a region not accessible from cephalotaxine itself.

Analytical Quality Control: Physicochemical Authentication Marker

The defined physicochemical properties of 4-hydroxycephalotaxine—melting point 135–137°C, molecular weight 331.36 Da (M+ at m/z 331.1502), and specific optical rotation [α]D + (c 0.025, methanol)—provide a multi-parametric basis for identity verification and purity assessment in quality control laboratories [1]. These orthogonal metrics enable detection of adulteration or mislabeling with structurally similar alkaloids such as cephalotaxine (MW 315.36, mp 132–134°C) or 11-hydroxycephalotaxine (identical nominal mass, different HPLC retention) [2]. Procurement of certified 4-hydroxycephalotaxine reference material supports regulatory compliance in pharmaceutical analytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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